

Synthesis Protocol: -[2-(2-bromoethoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-[2-(2-bromoethoxy)ethyl]acetamide

CAS No.: 1540468-59-4

Cat. No.: B1436330

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Executive Summary & Retrosynthetic Analysis

Target Compound:

-[2-(2-bromoethoxy)ethyl]acetamide Formula:

Molecular Weight: 210.07 g/mol Core Application: Heterobifunctional PEG linker for "click" chemistry and protein modification.

The synthesis strategy prioritizes the selective functionalization of 2-(2-aminoethoxy)ethanol (Diglycolamine). Direct bromination of the amine precursor is unstable; therefore, the amine is first protected/functionalized as an acetamide. This renders the nitrogen nucleophile non-reactive, allowing for the selective conversion of the primary alcohol to an alkyl bromide.

Retrosynthetic Pathway

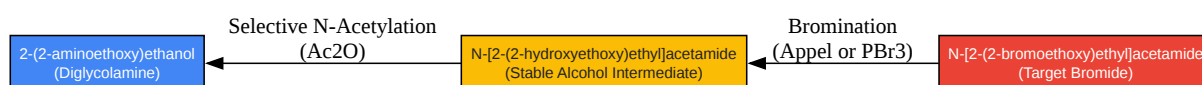
- Target:

-[2-(2-bromoethoxy)ethyl]acetamide

- Precursor:

-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2)

- Starting Material: 2-(2-aminoethoxy)ethanol (Diglycolamine, CAS 929-06-6)



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Step-by-Step Experimental Protocol

Step 1: Selective N-Acetylation

Objective: Synthesize

-[2-(2-hydroxyethoxy)ethyl]acetamide. Principle: Amines are significantly more nucleophilic than alcohols. Under controlled conditions (0°C, stoichiometric anhydride),

-acetylation occurs selectively over

-acetylation.

Materials & Reagents

Reagent	Equiv.[1][2][3][4][5]	Role
2-(2-aminoethoxy)ethanol	1.0	Substrate
Acetic Anhydride	1.1	Acylating Agent
Triethylamine (TEA)	1.2	Base (Proton Scavenger)
Dichloromethane (DCM)	Solvent	Reaction Medium (0.2 M)

Procedure

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

- Dissolution: Charge the flask with 2-(2-aminoethoxy)ethanol (5.0 g, 47.6 mmol) and Triethylamine (7.9 mL, 57.1 mmol) in anhydrous DCM (240 mL).
- Addition: Cool the solution to 0°C using an ice bath. Add Acetic Anhydride (4.9 mL, 52.3 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel.
 - Critical: Slow addition prevents localized heating and minimizes -acetylation byproducts.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin; amine spot should disappear).
- Workup:
 - Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted amine.
 - Wash with Saturated NaHCO₃ (50 mL) to neutralize acid.
 - Wash with Brine (50 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Yield: Expect 85–95% as a colorless, viscous oil.

Step 2: Bromination via Appel Reaction

Objective: Convert the alcohol to the alkyl bromide. Principle: The Appel reaction uses Triphenylphosphine (PPh₃)

) and Carbon Tetrabromide (CBr

) to generate a bromophosphonium intermediate that activates the alcohol oxygen, followed by S

2 displacement by bromide. This method is neutral and mild, preserving the amide bond.

Materials & Reagents

Reagent	Equiv.[1][2][3][4][5]	Role
-[2-(2-hydroxyethoxy)ethyl]acetamide	1.0	Substrate (from Step 1)
Carbon Tetrabromide (CBr)	1.25	Bromine Source
Triphenylphosphine (PPh)	1.25	Oxophilic Activator
Dichloromethane (DCM)	Solvent	Reaction Medium (0.1 M)

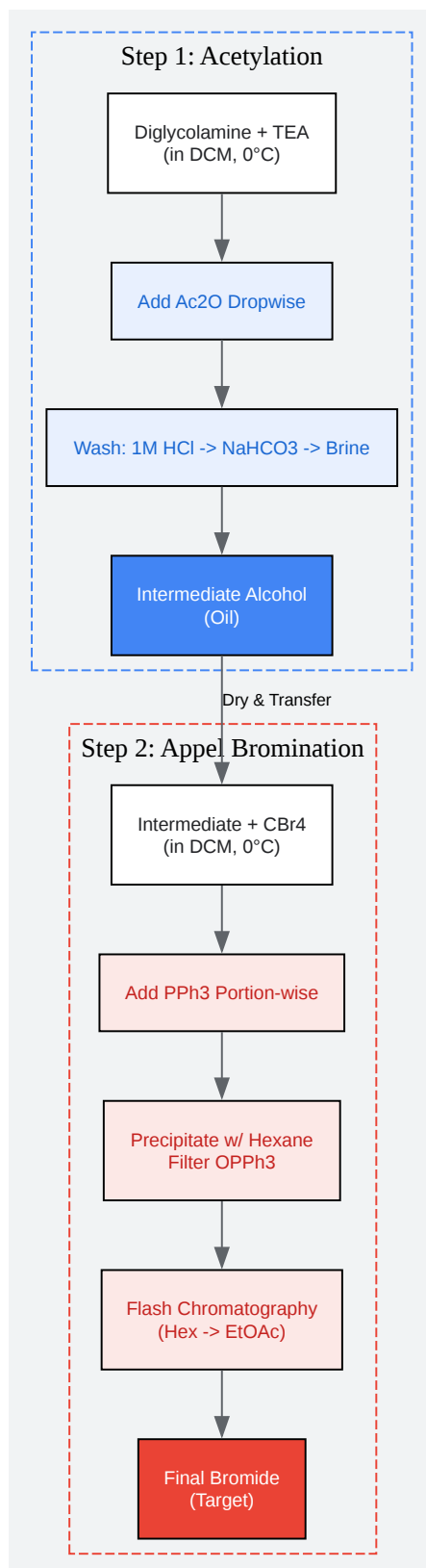
Procedure

- Setup: In a dry RBF under nitrogen, dissolve the alcohol intermediate (1.0 equiv) and CBr (1.25 equiv) in anhydrous DCM. Cool to 0°C.
- Activation: Add PPh (1.25 equiv) portion-wise over 15 minutes.
 - Observation: The solution may turn slightly yellow. A white precipitate (Triphenylphosphine oxide, OPPh) may begin to form as the reaction proceeds.
- Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2–3 hours. Monitor by TLC (50% EtOAc in Hexanes; stain with KMnO₄).

- Workup:
 - Add n-Hexane or Diethyl Ether to the reaction mixture to precipitate the bulk of the OPPh.
 - Filter the suspension through a pad of Celite.
 - Concentrate the filtrate.^{[3][6]}
- Purification: Purify the residue via silica gel flash chromatography.
 - Eluent: Gradient from 100% Hexanes to 60% EtOAc/Hexanes.
 - Note: The product is less polar than the starting alcohol.

Yield: Expect 70–85% as a pale yellow oil or low-melting solid.

Workflow Visualization



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Characterization Data (Expected)

Technique	Signal	Interpretation
H NMR (CDCl ₃ , 400 MHz)	6.10 (br s, 1H)	Amide NH
3.81 (t, Hz, 2H)	-O-CH -CH -Br	
3.65 (m, 2H)	-NH-CH -CH -O-	
3.60 (m, 2H)	-O-CH -CH -O-	
3.48 (t, Hz, 2H)	-CH -CH -Br	
3.44 (q, 2H)	-NH-CH -CH -	
2.01 (s, 3H)	Acetyl CH	
C NMR (CDCl ₃)	170.5	C=O (Amide)
71.2, 70.4, 69.8	PEG CH -O carbons	

	-NH-CH
39.5	-
<hr/>	
	-CH
30.2	-Br
<hr/>	
23.1	Acetyl CH

Safety & Handling

- Alkyl Bromides: The product is an alkylating agent. Handle with gloves and in a fume hood to avoid contact with skin or inhalation.
- Carbon Tetrabromide: Toxic and volatile. Dispense in a fume hood.
- Triphenylphosphine: Sensitizer. Avoid dust inhalation.

References

- Alcohol Intermediate Synthesis
 - Synthesis and biological evaluation of ureido and thioureido derivatives of 2-amino-2-deoxy-D-glucose and related aminoalcohols as N-acetyl-beta-D-hexosaminidase inhibitors.
 - Carbohydrate Research, 1998, 314(1-2), 47-63.[7]
- Appel Reaction Methodology
 - Appel Reaction: Conversion of primary alcohols to halides.
 - Angewandte Chemie Intern
- CAS Verification (Intermediate)
 - N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2).
 - ChemicalBook & PubChem D

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- To cite this document: BenchChem. [Synthesis Protocol: -[2-(2-bromoethoxy)ethyl]acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1436330/docs#synthesis-protocol-2-2-bromoethoxy-ethyl-acetamide\]](https://www.benchchem.com/product/b1436330/docs#synthesis-protocol-2-2-bromoethoxy-ethyl-acetamide)

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